molecular formula C14H14N6S2 B11468586 14-methyl-3-methylsulfanyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene

14-methyl-3-methylsulfanyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene

Cat. No.: B11468586
M. Wt: 330.4 g/mol
InChI Key: LTIBFONLXGWAQM-UHFFFAOYSA-N
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Description

14-methyl-3-methylsulfanyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[107002,607,11013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene is a complex organic compound characterized by its unique pentacyclic structure This compound is notable for its sulfur and nitrogen atoms, which contribute to its distinctive chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-methyl-3-methylsulfanyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene involves multiple steps, each requiring precise control of reaction conditions. One common synthetic route includes:

    Formation of the Core Structure: The initial step involves the construction of the pentacyclic core through a series of cyclization reactions. This typically requires the use of strong acids or bases as catalysts.

    Introduction of Sulfur and Nitrogen Atoms: Subsequent steps involve the incorporation of sulfur and nitrogen atoms into the core structure. This is often achieved through nucleophilic substitution reactions, where sulfur and nitrogen-containing reagents are introduced.

    Methylation: The final step involves the methylation of specific positions on the pentacyclic structure. This can be accomplished using methylating agents such as methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

14-methyl-3-methylsulfanyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atoms, using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methylsulfanyl group, where nucleophiles such as amines or thiols replace the methylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and mild heating.

    Reduction: Lithium aluminum hydride, sodium borohydride, and low temperatures.

    Substitution: Amines, thiols, and polar solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced nitrogen-containing derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

14-methyl-3-methylsulfanyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.

    Industry: In industrial applications, the compound can be used as a catalyst or as a component in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of 14-methyl-3-methylsulfanyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through the following pathways:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cell surface receptors, altering their signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting its replication and transcription processes.

Comparison with Similar Compounds

14-methyl-3-methylsulfanyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene can be compared with other similar compounds, such as:

    This compound: This compound shares a similar pentacyclic structure but differs in the position or type of substituents.

    This compound: Another similar compound with variations in the sulfur or nitrogen atoms.

The uniqueness of this compound lies in its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H14N6S2

Molecular Weight

330.4 g/mol

IUPAC Name

14-methyl-3-methylsulfanyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene

InChI

InChI=1S/C14H14N6S2/c1-7-4-3-5-8-9(7)10-11-15-6-16-20(11)13-17-18-14(21-2)19(13)12(10)22-8/h6-7H,3-5H2,1-2H3

InChI Key

LTIBFONLXGWAQM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=C1C3=C(S2)N4C(=NN=C4SC)N5C3=NC=N5

Origin of Product

United States

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